molecular formula C20H22N2O3 B2727983 N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034347-39-0

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B2727983
CAS No.: 2034347-39-0
M. Wt: 338.407
InChI Key: DUBNMNPWYAYSSK-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a benzyl group, a methoxy-substituted indane moiety, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Indane Moiety: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a Friedel-Crafts alkylation reaction.

    Benzylation: The indane derivative is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Oxalamide Formation: The final step involves the reaction of the benzylated indane with oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide group can be reduced to form an amine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The benzyl and indane moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(2-methoxyphenyl)oxalamide
  • N1-benzyl-N2-(2,3-dihydro-1H-inden-2-yl)oxalamide
  • N1-benzyl-N2-(2-methoxy-1H-indol-3-yl)methyl)oxalamide

Uniqueness

N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is unique due to the presence of both a methoxy-substituted indane and an oxalamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-20(11-16-9-5-6-10-17(16)12-20)14-22-19(24)18(23)21-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBNMNPWYAYSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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